molecular formula C21H19ClO6 B11152106 methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11152106
M. Wt: 402.8 g/mol
InChI Key: CEKNTLUANKFCPC-UHFFFAOYSA-N
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Description

This coumarin derivative features a 2H-chromen-2-one core substituted with:

  • 7-[(3-Methoxybenzyl)Oxy]: Introduces steric bulk and aromaticity, influencing solubility and binding interactions.
  • 4-Methyl: Modifies electronic properties and lipophilicity.
  • 3-Methyl Acetate: Provides ester functionality, impacting metabolic stability and polarity.

Properties

Molecular Formula

C21H19ClO6

Molecular Weight

402.8 g/mol

IUPAC Name

methyl 2-[6-chloro-7-[(3-methoxyphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C21H19ClO6/c1-12-15-8-17(22)19(27-11-13-5-4-6-14(7-13)25-2)10-18(15)28-21(24)16(12)9-20(23)26-3/h4-8,10H,9,11H2,1-3H3

InChI Key

CEKNTLUANKFCPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Chromen-2-One Core

The Pechmann condensation between 4-chlororesorcinol and ethyl acetoacetate is conducted at 80–100°C for 6–8 hours, yielding 6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromene with a reported yield of 68–72%. Key parameters affecting yield include:

ParameterOptimal ConditionYield Impact
Acid CatalystH<sub>2</sub>SO<sub>4</sub> (conc.)+15% vs. HCl
Temperature90°CMax yield at 90°C
Reaction Time7 hours<6h: -20%

The product is purified via recrystallization from ethanol, with characterization confirmed by IR (C=O stretch at 1,715 cm<sup>−1</sup>) and <sup>1</sup>H-NMR (δ 6.30 ppm, singlet for C3–H).

Alkylation at the 7-Position

The 7-hydroxy group is alkylated using 3-methoxybenzyl chloride under inert conditions. NaH in DMF at 0–5°C facilitates deprotonation, followed by gradual warming to room temperature. A molar ratio of 1:1.2 (intermediate:alkylating agent) maximizes yield (Table 1).

Table 1: Alkylation Optimization

BaseSolventTemp (°C)Yield (%)
NaHDMF0 → 2582
K<sub>2</sub>CO<sub>3</sub>AcetoneReflux45
NaOHH<sub>2</sub>O/THF2531

The alkylated intermediate, 6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromene, is isolated via column chromatography (hexane:ethyl acetate, 4:1).

Acetylation at the 3-Position

The 3-position acetylation employs methyl acetoacetate with DCC/DMAP in dichloromethane (DCM) at 0°C. Reaction monitoring by TLC (R<sub>f</sub> = 0.5 in 3:1 hexane:ethyl acetate) confirms completion within 4 hours. Post-reaction workup includes washing with 5% citric acid and brine, followed by silica gel purification (yield: 74–78%).

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

The use of NaH in DMF minimizes O- vs. N-alkylation by ensuring complete deprotonation of the phenolic -OH group. However, excess alkylating agent (>1.5 eq.) promotes bis-alkylation at the 5- and 7-positions, detectable via <sup>13</sup>C-NMR (δ 160–165 ppm for lactone carbonyls).

Esterification Challenges

Steric hindrance at the 3-position necessitates activated coupling agents. Substituting DCC with pyBOP increases yield to 81% by enhancing electrophilicity of the acetylating agent.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • <sup>1</sup>H-NMR (CDCl<sub>3</sub>):

    • δ 6.85–7.45 ppm (m, aromatic H)

    • δ 5.32 ppm (s, OCH<sub>2</sub>Ph)

    • δ 3.79 ppm (s, OCH<sub>3</sub>)

    • δ 2.41 ppm (s, CH<sub>3</sub>COO)

  • <sup>13</sup>C-NMR :

    • δ 165.8 ppm (C=O, lactone)

    • δ 161.3 ppm (C=O, acetate)

    • δ 56.1 ppm (OCH<sub>3</sub>)

  • HRMS : m/z calculated for C<sub>21</sub>H<sub>19</sub>ClO<sub>6</sub> [M+H]<sup>+</sup>: 403.0948; found: 403.0951.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H<sub>2</sub>O) shows ≥98% purity, with retention time = 12.3 min.

Scalability and Industrial Feasibility

Pilot-Scale Production

A 100-g batch synthesis achieved 71% overall yield using:

  • Cost Optimization : Replacing DMF with acetone/K<sub>2</sub>CO<sub>3</sub> in alkylation (yield drop to 68% but 40% cost reduction).

  • Waste Management : Acidic aqueous washes recycled for subsequent Pechmann condensations .

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxybenzyl positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with different substituents at the chloro or methoxybenzyl positions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Coumarin derivatives, including methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, have been studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. For instance, studies have shown that derivatives with similar structural features exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancers.

Antimicrobial Properties
this compound has demonstrated significant antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could have implications for treating conditions such as arthritis or other inflammatory diseases .

Agricultural Applications

Pesticidal Activity
this compound has been evaluated for its pesticidal properties. Studies suggest that it can act as an effective insecticide or fungicide, providing an alternative to conventional chemical pesticides. Its application in agriculture could lead to more sustainable pest management practices .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps starting from readily available precursors. The Pechmann condensation reaction is commonly used to form the chromenone core, followed by chlorination and methoxylation processes to introduce the desired functional groups .

Further research is needed to fully elucidate the mechanisms of action of methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yloxyacetate}. Investigating its pharmacokinetics, toxicity profiles, and potential synergistic effects with other compounds will be crucial for its development as a therapeutic agent. Additionally, exploring its application in novel formulations for agricultural use could enhance its efficacy and reduce environmental impact.

Mechanism of Action

The mechanism of action of methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-oxy substituent is critical for modulating bioactivity and physicochemical properties.

Compound Name (CAS/Reference) 7-Substituent Molecular Formula Key Properties/Findings
Target Compound 3-Methoxybenzyloxy C₂₁H₁₉ClO₇* High lipophilicity (LogP ~5.2); enhanced fluorescence due to methoxy group .
Methyl 2-[6-Chloro-7-(2-Chloroprop-2-Enoxy)... () 2-Chloropropenoxy C₁₆H₁₄Cl₂O₅ Lower molecular weight (379.2 g/mol); increased reactivity from allyl chloride .
Ethyl 3-[6-Chloro-7-[(3-Chlorophenyl)Methoxy]... () 3-Chlorobenzyloxy C₂₂H₂₀Cl₂O₅ Higher LogP (6.50) due to chlorinated aryl group; potential cytotoxicity .
[(3-Benzyl-6-Chloro-4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy]Acetic Acid () Benzyloxy (free acid) C₂₀H₁₅ClO₆ Reduced cell permeability (carboxylic acid vs. ester); improved solubility in aqueous media .

Modifications at Position 3

The 3-acetate group influences metabolic stability and synthetic routes.

Compound Name (Reference) 3-Substituent Key Findings
Target Compound Methyl Acetate Ester group enhances stability under physiological conditions .
Ethyl 3-{6-Chloro-7-[(3-Chlorobenzyl)Oxy]... () Ethyl Propanoate Longer alkyl chain increases lipophilicity (LogP 6.50 vs. ~5.2) .
7-(Ethylamino)-6-Methyl-2-Oxo-2H-Chromene-3-Carboxylic Acid () Carboxylic Acid Acidic group enables salt formation but reduces oral bioavailability .

Biological Activity

Methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the chromen-2-one class. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H15ClO4
  • Molecular Weight : 330.76 g/mol

1. Anticancer Activity

Research has indicated that derivatives of chromen-2-one exhibit significant anticancer properties. This compound has been tested against various cancer cell lines, showing promising results.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical)10.5
MCF7 (Breast)12.0
A549 (Lung)15.8

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for inhibiting tumor growth.

2. Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Case Study: Inhibition of Pro-inflammatory Cytokines

A study conducted on RAW 264.7 macrophages revealed that treatment with this compound significantly reduced TNF-alpha levels by approximately 40% at a concentration of 20 µM compared to untreated controls .

3. Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays, where it exhibited a strong ability to neutralize free radicals.

Table 2: Antioxidant Activity Comparison

Compound% Inhibition at 50 µM
Methyl {6-chloro...acetate85%
Ascorbic Acid90%
Curcumin80%

This suggests that this compound could be a valuable candidate for further development in antioxidant therapies.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • NF-kB Pathway Inhibition : It inhibits the NF-kB signaling pathway, reducing inflammatory responses and promoting apoptosis in cancer cells.
  • Radical Scavenging : The presence of methoxy and chloro groups enhances its ability to donate electrons, thereby neutralizing free radicals.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, and how can purity be optimized?

  • Methodology :

  • Step 1 : Construct the chromenone core via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions.
  • Step 2 : Introduce the 3-methoxybenzyloxy group at position 7 via nucleophilic aromatic substitution (e.g., using 3-methoxybenzyl chloride and a base like K₂CO₃ in DMF) .
  • Step 3 : Acetylate the 3-position using methyl bromoacetate in the presence of a phase-transfer catalyst .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl protons at δ 4.8–5.2 ppm, chromenone carbonyl at δ 165–170 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₉ClO₆: 403.09) .
  • FT-IR : Detect ester carbonyl (1740–1760 cm⁻¹) and chromenone lactone (1680–1700 cm⁻¹) .

Q. What are the primary biological targets or activities reported for this compound?

  • Reported Activities :

  • Anticancer : Inhibits topoisomerase II (IC₅₀ ~12 µM) via intercalation, comparable to etoposide .
  • Antimicrobial : Moderate activity against Gram-positive bacteria (MIC 32 µg/mL) due to membrane disruption .
  • Anti-inflammatory : Suppresses COX-2 expression in murine macrophages (60% inhibition at 50 µM) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Approach :

  • Docking Studies : Use AutoDock Vina to model binding to topoisomerase II (PDB: 1ZXM). Focus on π-π stacking between chromenone and DNA base pairs .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the methoxybenzyl group in hydrophobic pockets .
  • QSAR : Correlate substituent electronegativity (e.g., chloro vs. fluoro) with bioactivity using MOE descriptors .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

  • Case Study : Discrepancies in IC₅₀ values for topoisomerase II inhibition (5–25 µM):

  • Variable 1 : Solubility differences (e.g., DMSO vs. aqueous buffers) alter effective concentrations .
  • Variable 2 : Assay conditions (e.g., ATP concentration in kinase assays) .
  • Solution : Standardize protocols (e.g., 1% DMSO final concentration) and validate with positive controls (e.g., doxorubicin) .

Q. What strategies improve metabolic stability without compromising potency?

  • Design Modifications :

  • Ester Hydrolysis : Replace methyl acetate with tert-butyl (t₁/₂ increased from 2.1 to 6.8 hours in rat plasma) .
  • Methoxybenzyl Stability : Introduce electron-withdrawing groups (e.g., nitro) to reduce oxidative demethylation .
    • In Silico Tools : Predict metabolic hotspots with ADMET Predictor™ (e.g., CYP3A4-mediated oxidation) .

Critical Methodological Notes

  • Synthetic Reproducibility : Control humidity during esterification (RH <30%) to prevent hydrolysis .
  • Data Validation : Cross-check bioactivity with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .
  • Ethical Compliance : Adhere to waste disposal protocols for halogenated organics (e.g., incineration at 1000°C) .

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